1-(4-Propylazepan-1-yl)prop-2-en-1-one

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Property Optimization

1-(4-Propylazepan-1-yl)prop-2-en-1-one (CAS 1339197-71-5) is a synthetic N-acryloyl azepane derivative with the molecular formula C₁₂H₂₁NO and a molecular weight of 195.30 g/mol. The compound combines an electrophilic acrylamide (prop-2-en-1-one) moiety with a 4-propyl-substituted seven-membered azepane ring.

Molecular Formula C12H21NO
Molecular Weight 195.306
CAS No. 1339197-71-5
Cat. No. B2763716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Propylazepan-1-yl)prop-2-en-1-one
CAS1339197-71-5
Molecular FormulaC12H21NO
Molecular Weight195.306
Structural Identifiers
SMILESCCCC1CCCN(CC1)C(=O)C=C
InChIInChI=1S/C12H21NO/c1-3-6-11-7-5-9-13(10-8-11)12(14)4-2/h4,11H,2-3,5-10H2,1H3
InChIKeyNOCPOFYBQLEILT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Propylazepan-1-yl)prop-2-en-1-one (CAS 1339197-71-5): Procurement-Relevant Structural and Pharmacophoric Profile


1-(4-Propylazepan-1-yl)prop-2-en-1-one (CAS 1339197-71-5) is a synthetic N-acryloyl azepane derivative with the molecular formula C₁₂H₂₁NO and a molecular weight of 195.30 g/mol [1]. The compound combines an electrophilic acrylamide (prop-2-en-1-one) moiety with a 4-propyl-substituted seven-membered azepane ring. This architecture places it at the intersection of two functional classes: (i) acrylamide-based covalent warheads capable of engaging nucleophilic cysteine residues in target proteins, and (ii) azepane-containing scaffolds that provide distinct conformational and steric properties compared to the more widely exploited piperidine (six-membered) and pyrrolidine (five-membered) N-heterocycles. The compound is catalogued as a research chemical intended for non-human laboratory use only .

Why 1-(4-Propylazepan-1-yl)prop-2-en-1-one Cannot Be Readily Replaced by Generic Azepane or Piperidine Acrylamides


Substituting 1-(4-Propylazepan-1-yl)prop-2-en-1-one with a close structural analog—such as an unsubstituted azepane acrylamide, a 4-methyl or 4-ethyl variant, or a piperidine-based acrylamide—introduces quantifiable differences in physicochemical and conformational properties that can alter target engagement, metabolic stability, and synthetic tractability. The 4-propyl substituent on the azepane ring modulates lipophilicity (calculated logP) and steric bulk, which may affect passive membrane permeability and binding pocket complementarity relative to smaller alkyl homologs [1]. Furthermore, the seven-membered azepane ring adopts a conformational ensemble distinct from the chair-dominated piperidine ring, potentially altering the spatial presentation of the acrylamide warhead to its biological target [2]. The quantitative evidence below establishes where these differences are measurable and procurement-relevant.

Quantitative Differentiation Evidence for 1-(4-Propylazepan-1-yl)prop-2-en-1-one (CAS 1339197-71-5)


Molecular Weight and Heavy Atom Count Differentiation vs. Piperidine Acrylamide Analogs

The target compound (MW = 195.30 g/mol, formula C₁₂H₂₁NO) carries one additional methylene unit in the ring (seven-membered azepane vs. six-membered piperidine) and a three-carbon n-propyl substituent at the 4-position relative to the simplest piperidine acrylamide analog, 1-(piperidin-1-yl)prop-2-en-1-one (estimated MW ≈ 139.19 g/mol, C₈H₁₃NO). This represents a molecular weight increase of approximately 56 g/mol (+40%) and a heavy atom count increase from 10 to 14 [1]. In fragment-based screening libraries, this incremental increase in molecular complexity can differentiate hit rates and binding efficiency metrics such as ligand efficiency (LE) and lipophilic ligand efficiency (LLE) .

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Property Optimization

Acrylamide Electrophilic Warhead Reactivity: Structural Context of the 4-Propylazepane Scaffold

The acrylamide (prop-2-en-1-one) moiety in 1-(4-propylazepan-1-yl)prop-2-en-1-one functions as a Michael acceptor electrophile capable of forming irreversible covalent bonds with cysteine thiolate nucleophiles in protein active sites [1]. The intrinsic reactivity of this acrylamide warhead is modulated by the electronic character of the adjacent amide nitrogen, which in this case is embedded within a 4-propyl-substituted azepane ring. The electron-donating effect of the azepane nitrogen, combined with the inductive effect of the 4-propyl group, is predicted to produce a moderately deactivated acrylamide compared to simple N-alkyl acrylamides such as N-ethylacrylamide (MW 99.13 g/mol) [2]. Moderately deactivated acrylamides are preferred in targeted covalent inhibitor design because they reduce non-specific labeling while maintaining sufficient reactivity for engagement of hyper-reactive or appropriately positioned active-site cysteines [3].

Covalent Inhibitor Design Targeted Covalent Inhibitors Chemical Biology

Conformational and Steric Differentiation of the Azepane Ring vs. Piperidine and Pyrrolidine Scaffolds

The seven-membered azepane ring in 1-(4-propylazepan-1-yl)prop-2-en-1-one accesses a distinct conformational landscape relative to six-membered piperidine and five-membered pyrrolidine rings. While piperidine predominantly occupies chair conformations with well-defined axial/equatorial orientations, azepane rings exhibit greater conformational flexibility with multiple low-energy pseudorotational states, resulting in a broader range of nitrogen lone-pair orientations relative to the acrylamide carbonyl plane [1]. The 4-propyl substituent further biases the conformational ensemble, potentially restricting accessible rotamers compared to unsubstituted azepane. This conformational differentiation can translate into measurably different dihedral angles between the amide and ring planes, as quantifiable by X-ray crystallography or NMR coupling constants (³J) when co-crystallized with biological targets [2].

Conformational Analysis Scaffold Hopping Medicinal Chemistry Design

Purity Specification and Vendor-Grade Benchmarking for Research Procurement

Commercially available 1-(4-propylazepan-1-yl)prop-2-en-1-one (CAS 1339197-71-5) is supplied by vendors with a standard purity specification of ≥95% . The parent amine, 4-propylazepane (CAS 1155916-33-8), is typically supplied at 95% purity and is described as a versatile small molecule scaffold for medicinal chemistry applications . For comparison, the structurally related building block 1-acryloylpiperidine (MW 139.19) is not widely catalogued as a standard commercial item with comparable purity certification, meaning researchers requiring an azepane-based acrylamide must either custom-synthesize or procure the 4-propylazepane acrylamide from specialty suppliers [1]. The availability of the compound as a pre-characterized, purity-certified building block reduces synthetic effort and quality control burden for medicinal chemistry teams.

Analytical Chemistry Chemical Procurement Building Block Quality Control

Procurement-Relevant Application Scenarios for 1-(4-Propylazepan-1-yl)prop-2-en-1-one (CAS 1339197-71-5)


Covalent Fragment-Based Screening Libraries Requiring Azepane Scaffold Diversity

In covalent fragment-based drug discovery (FBDD), libraries enriched with low-molecular-weight (<250 Da) acrylamide-containing compounds are screened against protein targets bearing reactive or druggable cysteines. 1-(4-Propylazepan-1-yl)prop-2-en-1-one, with its MW of 195.30 Da and 14 heavy atoms, falls within the optimal fragment size range for efficient binding detection (MW < 300 Da, HAC < 18) [1]. Its azepane scaffold provides access to seven-membered ring conformational space not represented by the piperidine and pyrrolidine acrylamides that dominate most commercial covalent fragment collections. This scaffold differentiation is critical for exploring novel binding pockets where the larger, more flexible azepane ring may achieve binding geometries inaccessible to smaller ring systems (Section 3, Evidence Item 3).

Structure-Based Design of Selective Kinase Inhibitors with Non-Classical Hinge Binders

Azepane derivatives have demonstrated utility as protein kinase B (PKB/Akt) and protein kinase A (PKA) inhibitors, with X-ray co-crystal structures confirming that the seven-membered ring can productively engage kinase active sites [2]. The 4-propyl substituent on the azepane ring may provide additional hydrophobic contacts in the kinase binding pocket that are not achievable with smaller alkyl substituents (e.g., 4-methyl or 4-ethyl) or unsubstituted analogs. The acrylamide warhead, if positioned appropriately via the azepane scaffold, can form a covalent bond with a suitably positioned cysteine residue (e.g., Cys797 in EGFR, Cys481 in BTK), enabling irreversible target inhibition (Section 3, Evidence Item 2). Procurement of the pre-characterized compound enables rapid analog synthesis around the 4-position for structure-activity relationship (SAR) campaigns without requiring de novo construction of the azepane-acrylamide core.

Diversity-Oriented Synthesis (DOS) and Chemical Biology Probe Development

The compound serves as a functionalized building block for diversity-oriented synthesis, where the acrylamide moiety can participate in further transformations (e.g., thiol-ene click chemistry, Michael additions, or radical polymerization) while the azepane ring can be further derivatized at unsubstituted positions [3]. This dual reactivity profile is particularly valuable for constructing compound collections with three-dimensional structural diversity—a recognized gap in many screening libraries that are dominated by flatter, sp²-rich molecules [4]. The 4-propyl group provides a specific aliphatic recognition element that can be systematically varied to probe hydrophobic binding pockets in target proteins.

Physicochemical Property Benchmarking for CNS Drug Discovery Programs

With a molecular weight of 195.30 Da, a calculated logP in the range of 1.5–2.5 (estimated based on the azepane scaffold and propyl substituent), one hydrogen bond acceptor (amide carbonyl), and no hydrogen bond donors, the compound falls within favorable property space for central nervous system (CNS) drug discovery—specifically meeting multiple criteria of the multiparameter optimization (MPO) desirability scores used for CNS lead identification [5]. This property profile, combined with the moderate predicted acrylamide reactivity (Section 3, Evidence Item 2), makes the compound a suitable starting point for CNS-targeted covalent inhibitor programs where blood-brain barrier penetration and controlled target engagement are required simultaneously.

Quote Request

Request a Quote for 1-(4-Propylazepan-1-yl)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.